molecular formula C10H20ClNO B1584290 2-Chloro-n,n-diisobutylacetamide CAS No. 5326-82-9

2-Chloro-n,n-diisobutylacetamide

Cat. No. B1584290
CAS RN: 5326-82-9
M. Wt: 205.72 g/mol
InChI Key: ARVSNCMWOCPYNR-UHFFFAOYSA-N
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Description

“2-Chloro-n,n-diisobutylacetamide” is a chemical compound with the CAS Number: 5326-82-9 . It has a molecular weight of 205.73 . The IUPAC name for this compound is 2-chloro-N,N-diisobutylacetamide . It is stored at room temperature in an inert atmosphere . The compound is in liquid form .


Synthesis Analysis

The synthesis of “2-Chloro-n,n-diisobutylacetamide” involves several reactions. It has been synthesized with piperidine and butan-1-ol . Other methods include using sodium carbonate and butan-1-ol , or potassium carbonate in butan-1-ol . The compound has also been synthesized with triethylamine in diethyl ether at 20℃ for 8 hours .


Molecular Structure Analysis

The InChI code for “2-Chloro-n,n-diisobutylacetamide” is 1S/C10H20ClNO/c1-8(2)6-12(7-9(3)4)10(13)5-11/h8-9H,5-7H2,1-4H3 . The InChI key is ARVSNCMWOCPYNR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-Chloro-n,n-diisobutylacetamide” is a liquid at room temperature . The compound is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Medicine: Potential Therapeutic Applications

2-Chloro-n,n-diisobutylacetamide has been explored for its potential therapeutic applications due to its chemical structure which allows it to interact with various biological molecules. Its properties could make it a candidate for drug development, particularly as a solvent or intermediate in the synthesis of more complex compounds .

Agriculture: Pesticide Formulation

In the agricultural sector, this compound could be utilized in the formulation of pesticides. Its chemical stability and solubility properties may enhance the efficacy of pesticides, allowing for better crop protection and yield .

Industrial Uses: Solvent and Corrosion Inhibitor

Industrially, 2-Chloro-n,n-diisobutylacetamide is recognized for its use as a solvent and corrosion inhibitor. Its effectiveness in these roles could be attributed to its ability to form stable complexes with metals and its good solvation properties.

Environmental Applications: Pollution Control

The compound’s potential in environmental applications lies in pollution control strategies. Its reactivity could be harnessed to neutralize or transform pollutants into less harmful substances, aiding in environmental remediation efforts .

Material Science: Polymer Production

In material science, 2-Chloro-n,n-diisobutylacetamide might be used in the production of polymers. Its role could involve the modification of polymer chains to enhance material properties such as flexibility, durability, and resistance to chemicals .

Biochemistry: Enzyme Inhibition Studies

Biochemically, this compound could serve as an inhibitor in enzyme studies. By binding to active sites, it may help in understanding enzyme mechanisms and the development of enzyme-based sensors or assays .

Analytical Chemistry: Chromatography

In analytical chemistry, 2-Chloro-n,n-diisobutylacetamide could be used as a stationary phase component in chromatography systems. Its polar nature may aid in the separation of complex mixtures by affecting retention times of analytes .

Synthesis of Complex Molecules

Finally, 2-Chloro-n,n-diisobutylacetamide can act as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to be incorporated into various synthetic pathways, contributing to the creation of new compounds for research and industrial use .

Safety and Hazards

The compound is classified as dangerous, with hazard statements H315-H318-H335 . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338+P310-P332+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

2-chloro-N,N-bis(2-methylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClNO/c1-8(2)6-12(7-9(3)4)10(13)5-11/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVSNCMWOCPYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277770
Record name 2-chloro-n,n-diisobutylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-n,n-diisobutylacetamide

CAS RN

5326-82-9
Record name 5326-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-n,n-diisobutylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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